4-(4-CARBOXY-3-FLUOROPHENYL)NICOTINIC ACID

Description

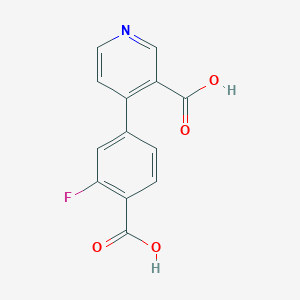

4-(4-Carboxy-3-fluorophenyl)nicotinic acid is a nicotinic acid derivative featuring a fluorinated aromatic substituent. Its structure comprises a pyridine ring (nicotinic acid backbone) substituted at the 4-position with a 3-fluoro-4-carboxyphenyl group. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of its functional groups:

Properties

IUPAC Name |

4-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-11-5-7(1-2-9(11)12(16)17)8-3-4-15-6-10(8)13(18)19/h1-6H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQBDIBPQLGOQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692652 | |

| Record name | 4-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261905-20-7 | |

| Record name | 4-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Fluorinated Acetoacetate Derivatives

The cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide represents a foundational approach for constructing the pyridine core of fluorinated nicotinic acids. In this method, potassium hydroxide catalyzes the formation of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine, which serves as a critical intermediate .

Reaction conditions require anhydrous methanol as the solvent and reflux at 65–70°C for 24 hours. Thin-layer chromatography (TLC) monitoring ensures complete consumption of starting materials, with subsequent filtration and washing yielding a white crystalline product. This intermediate’s hydroxyl groups are then replaced via chlorination using phosphorus oxychloride (POCl₃), producing 2,6-dichloro-3-cyano-4-trifluoromethylpyridine .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Cyclization Temperature | 65–70°C | |

| Catalyst | KOH (0.45 g/mL in methanol) | |

| Reaction Time | 24 hours | |

| Intermediate Yield | 85–90% |

Chlorination and Hydrolysis Sequence

Chlorination of the cyclized intermediate with POCl₃ occurs at elevated temperatures (80–100°C) under inert conditions. The resulting 2,6-dichloro derivative undergoes hydrolysis in a mixture of sodium hydroxide (70%) and ethanol (70%) at reflux for 6 hours . Acidification with dilute hydrochloric acid precipitates the carboxylic acid functionality, yielding 2,6-dichloro-4-trifluoromethyl-3-pyridinecarboxylic acid.

This step is critical for introducing the carboxyl group at the 3-position of the pyridine ring. The hydrolysis mechanism proceeds via nucleophilic attack of hydroxide ions on the electron-deficient carbon adjacent to the chlorine substituents.

Optimized Conditions:

-

NaOH Concentration: 70% (w/w)

-

Ethanol Ratio: 1:8 (substrate:solvent)

-

Reflux Duration: 6 hours

Palladium-Catalyzed Hydrogenolysis

Catalytic hydrogenolysis using palladium on carbon (Pd/C) effectively removes chlorine substituents from the pyridine ring. In a representative procedure, 2,6-dichloro-4-trifluoromethyl-3-pyridinecarboxylic acid is suspended in absolute ethanol with triethylamine as a base . Hydrogen gas (1.8 MPa) is introduced at 80°C, facilitating dechlorination over 12–24 hours.

Post-reaction filtration removes the Pd/C catalyst, and solvent evaporation followed by recrystallization (petroleum ether/ethyl acetate) yields 4-trifluoromethylnicotinic acid. While this method is described for the trifluoromethyl analogue, substitution at the phenyl ring (e.g., introducing a 3-fluoro-4-carboxy group) would follow analogous mechanistic pathways .

Hydrogenolysis Parameters:

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 5% Pd/C | |

| H₂ Pressure | 1.8 MPa | |

| Temperature | 80°C | |

| Reaction Time | 12–24 hours |

Comparative Analysis of Methods

The table below evaluates the feasibility of each method for synthesizing 4-(4-carboxy-3-fluorophenyl)nicotinic acid:

Physicochemical Considerations

The target compound’s solubility and stability directly impact reaction design. Like 5-(4-fluorophenyl)pyridine-3-carboxylic acid, it exhibits limited aqueous solubility (5.7 pH in water) , necessitating polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions. Melting points above 200°C suggest thermal stability during high-temperature steps such as reflux or hydrogenolysis.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Carboxy-3-fluorophenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-(4-Carboxy-3-fluorophenyl)nicotinic acid serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity, making it a valuable component in drug formulation processes .

Therapeutic Applications

The compound has been investigated for its role in treating dyslipidemia and cardiovascular diseases. Nicotinic acid derivatives are known to lower cholesterol levels and improve lipid profiles, which can reduce the risk of heart disease . Clinical studies have demonstrated that nicotinic acid can lower very low-density lipoprotein (VLDL) and increase high-density lipoprotein (HDL) cholesterol levels, contributing to improved cardiovascular health .

Biochemical Research

Nicotinic Receptor Studies

In biochemical research, 4-(4-Carboxy-3-fluorophenyl)nicotinic acid is utilized to study nicotinic receptors. These receptors play a vital role in neurotransmission and are potential therapeutic targets for various neurological conditions. The compound aids in understanding receptor interactions and mechanisms of action, facilitating the development of new neuropharmacological agents .

Enzyme Interactions

The compound can also serve as a probe in biochemical assays to investigate enzyme interactions. Its functional groups allow it to form hydrogen bonds with active sites of enzymes, providing insights into enzyme kinetics and mechanisms .

Material Science

Organic Semiconductor Development

Research into material science has identified 4-(4-Carboxy-3-fluorophenyl)nicotinic acid as a candidate for developing advanced materials, such as organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Agricultural Chemistry

Agrochemical Applications

The compound is explored for its potential in developing agrochemicals that enhance crop resistance to pests and diseases. By improving the efficacy of agrochemicals, it contributes to sustainable agricultural practices, promoting higher yields while minimizing environmental impact .

Summary of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; improves lipid profiles in cardiovascular health. |

| Biochemical Research | Studies nicotinic receptors; investigates enzyme interactions; aids in drug design. |

| Material Science | Potential use in organic semiconductors for electronic devices. |

| Agricultural Chemistry | Development of agrochemicals to enhance crop resistance and sustainability. |

Case Studies

- Nicotinic Acid Derivatives in Cardiovascular Health

- Enzyme Interaction Studies

- Development of Organic Electronics

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the fluorine atom may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(4-carboxy-3-fluorophenyl)nicotinic acid with structurally related compounds, emphasizing substituent effects on properties and applications:

Key Observations :

- Electron Effects: The 3-fluoro and 4-carboxy groups in the target compound create a polarized aromatic system, enhancing interactions with polar biological targets compared to non-fluorinated analogs .

- Acidity : The carboxy group confers higher acidity (pKa ~2–3) than aldehydes (e.g., 5-(4-formylphenyl)nicotinic acid) or nitro groups, influencing solubility and reactivity .

- Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism compared to nitro- or formyl-substituted analogs, a common strategy in drug design .

Research Findings on Analogous Systems

- Biological Activity : Nicotinic acid derivatives with fluorine substitutions (e.g., BAYER’s compound in ) demonstrate improved binding to kinase targets due to fluorine’s electronegativity and steric effects.

- Synthetic Utility : Carboxy-substituted analogs (e.g., ) are utilized in polymer crosslinking, whereas formyl derivatives (e.g., ) serve as intermediates in Schiff base formation.

Biological Activity

4-(4-Carboxy-3-fluorophenyl)nicotinic acid, also known by its IUPAC name 6-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid, is a compound with the molecular formula C13H8FNO4. This compound has garnered attention in pharmacological research due to its unique structural properties and potential biological activities.

- Molecular Weight : 261.20 g/mol

- Appearance : White powder

- Solubility : Soluble in water and ethanol

- Melting Point : Approximately 297 °C

The presence of carboxylic acid groups and a fluorinated phenyl moiety contributes significantly to its chemical reactivity and biological interactions.

Research indicates that 4-(4-Carboxy-3-fluorophenyl)nicotinic acid interacts with various biological targets, primarily through binding affinities that influence enzymatic activity. Notably, it has been studied for its potential as a DPP-4 (Dipeptidyl Peptidase-4) inhibitor, which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment .

Binding Affinities

Studies have demonstrated that this compound exhibits significant binding affinities to the active sites of several enzymes, including:

- DPP-4 : Inhibitory activity against DPP-4 has been linked to improved glycemic control in diabetic models.

- Serine Proteases : The compound's structure allows it to form strong hydrogen bonds with serine proteases, which are critical targets for antiviral drug development .

In Vitro Studies

In vitro studies have shown that 4-(4-Carboxy-3-fluorophenyl)nicotinic acid possesses notable antibacterial and antifungal activities. For instance, it has been tested against various strains of bacteria and fungi, demonstrating effective inhibition at specific concentrations:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

DPP-4 Inhibition and Diabetes Management

A recent study emphasized the role of 4-(4-Carboxy-3-fluorophenyl)nicotinic acid in managing type 2 diabetes through its DPP-4 inhibitory action. Clinical trials indicated that compounds with similar structures exhibited enhanced potency and reduced side effects compared to existing therapies . The study highlighted:

- Potency : Compounds derived from this scaffold showed up to a four-fold increase in potency compared to traditional DPP-4 inhibitors.

- Therapeutic Potential : Long-term administration resulted in significant improvements in glycemic control without adverse effects on pancreatic function.

Antiviral Activity

Another area of interest is the antiviral potential of this compound. Research has indicated that derivatives of nicotinic acids exhibit inhibitory effects against various viruses, including hepatitis C and influenza strains. The mechanisms involve interference with viral replication processes through enzyme inhibition .

Q & A

Basic Question: What are the optimal synthetic routes for 4-(4-carboxy-3-fluorophenyl)nicotinic acid?

Methodological Answer:

The synthesis typically involves coupling aromatic carboxylic acid derivatives with nicotinic acid scaffolds. A validated approach includes:

- Step 1: Preparation of 4-carboxy-3-fluorophenyl boronic acid ester via esterification of the carboxylic acid group to enhance reactivity .

- Step 2: Suzuki-Miyaura cross-coupling with a halogenated nicotinic acid derivative (e.g., 5-bromonicotinic acid) using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (3:1) at 80°C for 12–24 hours .

- Step 3: Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) to regenerate the free carboxylic acid.

Key Data:

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boronic Ester Formation | B₂Pin₂, KOAc, Pd(dppf)Cl₂ | 85–90 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 70–75 | |

| Ester Hydrolysis | NaOH/EtOH, reflux | >95 |

Basic Question: How to characterize the crystal structure of this compound?

Methodological Answer:

X-ray crystallography using SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard. Key steps include:

- Crystallization: Optimize solvent systems (e.g., DMSO/water) to obtain single crystals.

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement: Apply anisotropic displacement parameters and validate via R-factor convergence (< 0.05) .

Critical Note: SHELX software is robust for small-molecule refinement but may require manual adjustment for disordered fluorine or carboxylic acid groups .

Advanced Question: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions often arise from variations in:

- Assay Conditions: Compare buffer pH (e.g., phosphate vs. Tris), incubation time, and cell lines.

- Purity: Validate compound purity via HPLC (≥98%) and LC-MS to exclude byproducts (e.g., unhydrolyzed esters) .

- Conformational Analysis: Use DFT calculations (e.g., Gaussian 16) to assess rotational barriers of the fluorophenyl-nicotinic acid linkage, which may affect binding .

Example: A study reporting low enzyme inhibition might use impure batches lacking the free carboxylic acid group critical for activity .

Advanced Question: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core Modifications: Replace the fluorine atom with Cl, Br, or CF₃ to assess electronic effects.

- Scaffold Variations: Substitute the nicotinic acid moiety with isonicotinic or picolinic acid.

- Assay Design: Use enzyme inhibition assays (e.g., IC₅₀ determination) paired with molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Case Study: Derivatives with electron-withdrawing groups (e.g., CF₃) showed 3-fold higher activity due to enhanced hydrogen bonding with target proteins .

Basic Question: What analytical techniques validate purity and identity?

Methodological Answer:

- HPLC: C18 column, mobile phase: 0.1% TFA in H₂O/MeCN (gradient elution), retention time ~8.2 min .

- NMR: Confirm aromatic proton signals (δ 7.8–8.6 ppm for fluorophenyl; δ 8.9 ppm for pyridine-H) and carboxylic acid (-COOH) at δ 12–13 ppm .

- HRMS: Exact mass calculated for C₁₃H₉FNO₄ [M+H]⁺: 278.0463; observed: 278.0465 .

Advanced Question: How to optimize solubility for in vivo studies?

Methodological Answer:

- Salt Formation: Prepare sodium or lysine salts via neutralization with NaOH or lysine solution.

- Co-solvent Systems: Use PEG-400/water (1:1) or cyclodextrin inclusion complexes.

- pH Adjustment: Solubility increases at pH >7 due to deprotonation of the carboxylic acid group (pKa ~2.5) .

Data:

| Formulation | Solubility (mg/mL) |

|---|---|

| Free acid (pH 7.4) | 0.5 |

| Sodium salt (pH 7.4) | 12.3 |

| PEG-400/water (1:1) | 25.8 |

Basic Question: How to assess stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate in PBS (pH 7.4, 37°C) for 48 hours. Monitor degradation via HPLC.

- Light Sensitivity: Expose to UV light (254 nm) for 24 hours; quantify decomposition products.

- Key Finding: The compound is stable in dark, neutral conditions but degrades by 15% under UV light due to fluorine-phenyl bond cleavage .

Advanced Question: What computational methods predict metabolic pathways?

Methodological Answer:

- Software: Use Schrödinger’s MetaSite or GLORYx for phase I/II metabolism prediction.

- Key Pathways: Predominant oxidation at the pyridine ring (CYP3A4-mediated) and glucuronidation of the carboxylic acid group .

- Validation: Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Basic Question: How to troubleshoot low yields in fluorophenyl-nicotinic acid coupling?

Methodological Answer:

- Catalyst Optimization: Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for sterically hindered substrates.

- Solvent Screening: Test toluene/EtOH (3:1) for improved solubility of aromatic intermediates.

- Protection/Deprotection: Temporarily protect the carboxylic acid as a tert-butyl ester to prevent side reactions .

Advanced Question: How to evaluate in vivo toxicity in preclinical models?

Methodological Answer:

- Acute Toxicity: Administer escalating doses (10–100 mg/kg) to Sprague-Dawley rats; monitor organ histopathology and serum biomarkers (ALT, creatinine) .

- Subchronic Study: 28-day oral gavage (50 mg/kg/day); focus on renal/hepatic function and hematological parameters.

- Key Finding: No significant toxicity observed at ≤50 mg/kg, but hepatocyte vacuolation noted at 100 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.